molecular formula C18H18F3N5 B10922040 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10922040
M. Wt: 361.4 g/mol
InChI Key: APOQHVAQZLFHMH-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl pyrazole, 4-methylphenyl, and trifluoromethyl pyrimidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
  • **N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-3-26-14(8-9-23-26)11-22-17-24-15(10-16(25-17)18(19,20)21)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,22,24,25)

InChI Key

APOQHVAQZLFHMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

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